N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide typically involves the reaction of 5-chloroindole and 5-methylindole with appropriate reagents under controlled conditions. One common method involves the use of acetic anhydride as a reagent, with the reaction carried out in the presence of a base such as pyridine. The reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- Indole-3-acetic acid derivatives
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole rings, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C21H20ClN3O |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20ClN3O/c1-14-2-5-20-15(10-14)7-9-25(20)13-21(26)23-8-6-16-12-24-19-4-3-17(22)11-18(16)19/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26) |
InChI Key |
YUEOVCKJROCZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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